4-Bromo-2-methyl-1,8-naphthyridine

描述

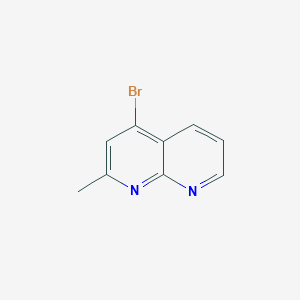

4-Bromo-2-methyl-1,8-naphthyridine is a heterocyclic compound that belongs to the class of naphthyridines. This compound is characterized by a bromine atom at the 4th position and a methyl group at the 2nd position on the naphthyridine ring. Naphthyridines are known for their diverse biological activities and photochemical properties, making them significant in medicinal chemistry and materials science .

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of 4-Bromo-2-methyl-1,8-naphthyridine can be achieved through various methods. One common approach involves the bromination of 2-methyl-1,8-naphthyridine using bromine or N-bromosuccinimide (NBS) as the brominating agent. The reaction is typically carried out in an organic solvent such as dichloromethane or chloroform under reflux conditions .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general principles of large-scale organic synthesis, such as optimizing reaction conditions, using cost-effective reagents, and ensuring high yield and purity, would apply.

化学反应分析

Nucleophilic Substitution Reactions

The bromine atom at position 4 serves as a reactive site for nucleophilic substitution due to its electron-withdrawing effect and leaving-group capability. Key observations include:

For example, brominated 1,8-naphthyridines react with amines to form derivatives with improved DNA gyrase inhibition (IC<sub>50</sub> range: 1.7–13.2 µg/mL) .

Cyclization and Ring Functionalization

The methyl group at position 2 influences steric and electronic effects in cyclization:

-

Friedlander Condensation : Active methylene carbonyl groups react with amino-substituted pyridines to form fused rings .

-

Oxadiazole Formation : Reaction with carbohydrazides yields 1,3,4-oxadiazole derivatives, as demonstrated in antimicrobial studies .

For example, 5-(2-phenyl-1,8-naphthyridine-3-yl)-1,3,4-oxadiazole-2-amine derivatives showed selective activity against Bacillus subtilis .

Biological Activity-Driven Modifications

Derivatives of 4-bromo-2-methyl-1,8-naphthyridine exhibit pharmacological potential:

| Modification | Biological Target | Activity |

|---|---|---|

| Azo group introduction | DNA gyrase | Antibacterial (MIC: 0.19–6.25 µg/mL) |

| Galactopyranosyl conjugation | Gram-negative bacteria | Enhanced efficacy vs. tetracycline |

The bromine atom’s substitution with heteroaromatic groups (e.g., oxadiazoles) significantly improves binding to microbial targets .

Comparative Reactivity of Structural Analogs

The methyl group at C2 in this compound reduces steric hindrance at C4, enabling selective bromine substitution.

Synthetic Challenges and Solutions

科学研究应用

Medicinal Chemistry Applications

Anticancer Activity:

Numerous studies have demonstrated that 1,8-naphthyridine derivatives exhibit significant anticancer potential. For instance, derivatives of 4-bromo-2-methyl-1,8-naphthyridine have shown promising results against various cancer cell lines. In a study evaluating a series of naphthyridine derivatives, some compounds displayed IC50 values lower than that of established chemotherapeutics, indicating their potential as effective anticancer agents .

Antimicrobial Properties:

The antimicrobial efficacy of this compound has been explored against a range of pathogens. It has shown notable antibacterial activity against Gram-positive and Gram-negative bacteria. For example, research indicated that certain derivatives exhibited stronger antibacterial effects than standard antibiotics like tetracycline .

Neurological Disorders:

Research into the neuroprotective effects of naphthyridine derivatives has identified their potential in treating neurological disorders such as Alzheimer's disease and depression. These compounds may act on multiple pathways involved in neurodegeneration and inflammation .

Materials Science Applications

Organic Light Emitting Diodes (OLEDs):

The photophysical properties of this compound make it suitable for applications in OLED technology. Its high photoluminescence quantum yield allows it to be used as a blue light-emitting material in OLEDs, contributing to advancements in display technology .

Dye-Sensitized Solar Cells:

This compound is also being investigated for use in dye-sensitized solar cells due to its ability to absorb light efficiently and facilitate electron transfer processes.

Data Table: Biological Activities of this compound Derivatives

Case Studies

Case Study 1: Anticancer Efficacy

In a recent study, a series of this compound derivatives were synthesized and tested for anticancer activity against breast cancer cell lines (MCF7). Several compounds demonstrated IC50 values significantly lower than that of standard treatments like staurosporine, suggesting their potential as novel anticancer agents .

Case Study 2: Antimicrobial Activity

A comprehensive evaluation of various naphthyridine derivatives highlighted the superior antibacterial properties of certain 4-bromo-substituted compounds against multi-drug resistant strains of bacteria. These findings underscore the importance of this compound class in addressing antibiotic resistance issues .

作用机制

The mechanism of action of 4-Bromo-2-methyl-1,8-naphthyridine depends on its specific application. In medicinal chemistry, it may act by intercalating into DNA, inhibiting enzymes, or modulating signaling pathways. The molecular targets and pathways involved vary based on the specific biological activity being studied .

相似化合物的比较

Similar Compounds

2-Methyl-1,8-naphthyridine: Lacks the bromine atom at the 4th position.

4-Chloro-2-methyl-1,8-naphthyridine: Similar structure but with a chlorine atom instead of bromine.

1,8-Naphthyridine: The parent compound without any substituents.

Uniqueness

4-Bromo-2-methyl-1,8-naphthyridine is unique due to the presence of both a bromine atom and a methyl group, which can significantly influence its reactivity and biological activity compared to other naphthyridine derivatives .

生物活性

4-Bromo-2-methyl-1,8-naphthyridine is a compound belonging to the 1,8-naphthyridine class, which has garnered attention for its diverse biological activities. This article explores the biological activity of this compound, highlighting its potential applications in medicinal chemistry, its mechanisms of action, and relevant case studies.

This compound has the molecular formula . Its structure features a bromine atom and a methyl group on the naphthyridine ring, which influences its biological properties.

Antimicrobial Activity

Research indicates that 1,8-naphthyridine derivatives exhibit significant antimicrobial properties. In particular, compounds similar to this compound have shown efficacy against various bacteria:

| Microorganism | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 6–7 mM |

| Bacillus cereus | Enhanced activity due to bromination |

| Mycobacterium smegmatis | 5.4–7.1 mM |

These findings suggest that bromination enhances antibacterial activity, particularly against Bacillus cereus .

Anticancer Potential

The compound's anticancer properties are notable. Research has demonstrated that 1,8-naphthyridine derivatives can induce apoptosis in cancer cells through mechanisms involving the regulation of apoptotic proteins. For instance, studies involving dihydrobenzofuro[4,5-b][1,8]naphthyridin-6-one derivatives showed promising results against prostate and breast cancer cell lines .

Case Study:

A study evaluated the anticancer activity of various naphthyridine derivatives against prostate cancer cell lines (LNCaP, DU145) and breast cancer cell lines (MCF-7). The results indicated that certain derivatives exhibited comparable efficacy to doxorubicin, a standard chemotherapy drug .

Other Biological Activities

The broader spectrum of biological activities associated with 1,8-naphthyridine derivatives includes:

- Antiviral : Potential applications in treating viral infections.

- Anti-inflammatory : Compounds have shown promise in reducing inflammation.

- Neurological Disorders : Some derivatives are being explored for their effects on conditions like Alzheimer's disease and multiple sclerosis .

The exact mechanism of action for this compound remains largely unexplored. However, it is hypothesized that its biological effects may be similar to other naphthyridine compounds that interact with key cellular pathways involved in apoptosis and microbial resistance.

Research Applications

This compound serves as a building block in medicinal chemistry for synthesizing biologically active molecules. Its applications extend beyond pharmaceuticals into materials science for developing light-emitting diodes (LEDs) and molecular sensors .

属性

IUPAC Name |

4-bromo-2-methyl-1,8-naphthyridine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7BrN2/c1-6-5-8(10)7-3-2-4-11-9(7)12-6/h2-5H,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QCUMFPOOSCXFLZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C2C=CC=NC2=N1)Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7BrN2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

223.07 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1824203-20-4 | |

| Record name | 4-bromo-2-methyl-1,8-naphthyridine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。